![molecular formula C16H20N2O2 B4779718 N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4779718.png)
N-butyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide
Description
Synthesis Analysis
The synthesis of quinoline-derived acetamides involves multi-component reactions. A notable example includes the Passerini three-component reaction, which can be utilized to synthesize α-(acyloxy)-α-(quinolin-4-yl)acetamides by reacting an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, achieving quantitative yields (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline-derived acetamides showcases characteristic bond lengths and angles. For instance, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate displays a nearly planar conformation with specific intramolecular hydrogen bonds contributing to its overall planarity (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline-derived acetamides undergo various chemical reactions, including interactions with DNA. The N-hydroxylamine derivative of a similar quinoline compound was found to covalently bind to DNA, highlighting the reactivity of such compounds (Snyderwine et al., 1988).
Physical Properties Analysis
The physical properties of quinoline-derived acetamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Detailed crystallography studies provide insights into these aspects, revealing the arrangements and bonding within the compounds (Camerman et al., 2005).
properties
IUPAC Name |
N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-9-18(12(2)19)11-14-10-13-7-5-6-8-15(13)17-16(14)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUWBFFDMSGIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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